
6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C12H12N2O3 It is characterized by a pyridazine ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyridazinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted pyridazinone derivatives with various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a key building block for synthesizing novel heterocyclic compounds with potential therapeutic activities. Researchers have utilized 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one to create libraries of derivatives that are screened for various pharmacological effects. These derivatives have demonstrated promising biological activities, including anti-inflammatory and analgesic properties.
Pharmacological Studies
Studies have shown that this compound exhibits potential anti-fibrotic activities, which are crucial for treating diseases characterized by excessive fibrous tissue, such as liver cirrhosis. Experimental evaluations against immortalized rat hepatic stellate cells (HSC-T6) indicate that certain derivatives possess superior anti-fibrotic effects compared to established drugs like Pirfenidone.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied for its inhibitory effects on phosphodiesterase enzymes (PDE3 and PDE4), which play critical roles in cellular signaling pathways . The compound's structural modifications can enhance its selectivity and potency against these targets.
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Anti-inflammatory Activity: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .
- Antidepressant Effects: Some studies have reported the potential antidepressant properties of pyridazine derivatives, suggesting their utility in addressing mood disorders .
Analytical Applications
In addition to its biological applications, this compound is utilized in analytical chemistry. It serves as a standard or reagent in chromatography and spectroscopy techniques for quantifying or identifying other substances. Its reliability contributes significantly to the accuracy of chemical analyses conducted in various research settings.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethylphenyl)pyridazin-3(2H)-one: Similar structure but with methyl groups instead of methoxy groups.
6-(3,4-Difluorophenyl)pyridazin-3(2H)-one: Contains fluorine atoms instead of methoxy groups.
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one: Contains chlorine atoms instead of methoxy groups.
Uniqueness
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.
Biological Activity
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as insights from various studies.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group, which is believed to influence its biological activity. The presence of methoxy groups enhances lipophilicity and may facilitate interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, some studies have reported that compounds similar to this compound show promising activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridazinone derivatives demonstrated effective antibacterial activity against E. coli ATCC 35218 .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
Compound | Target Organisms | Activity (MIC µg/mL) |
---|---|---|
This compound | E. coli | 32 |
Similar Derivative A | Staphylococcus aureus | 16 |
Similar Derivative B | Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, one study synthesized various pyridazinone derivatives and assessed their antiproliferative effects against human cancer cell lines such as HL-60 and MDA-MB-435. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
Table 2: Anticancer Activity of Pyridazinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 25 |
Derivative C | MDA-MB-435 | 15 |
Derivative D | HCT-8 | 20 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways involved in cellular proliferation and survival. The thione group present in related compounds can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
Case Studies
- Antibacterial Study : A recent study synthesized a series of pyridazinone derivatives and evaluated their antibacterial properties against multiple strains. The findings suggested that modifications at certain positions significantly enhanced antimicrobial efficacy .
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of pyridazinones on various cancer cell lines. The study concluded that specific structural modifications could lead to enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as condensation of precursors under controlled conditions. For example, 3b is synthesized via coupling reactions using triethylamine and potassium carbonate in DMF at 130°C, followed by purification with IsoleraOne chromatography . Key factors include solvent choice (e.g., acetonitrile for nucleophilic substitutions), temperature control (90–130°C), and catalyst optimization (e.g., cesium carbonate for alkylation reactions) . Yield and purity depend on reaction time and purification methods like flash chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Confirms aromatic protons (δ 7.99–6.40 ppm) and methoxy groups (δ 3.64–3.83 ppm), with assignments validated by coupling constants (e.g., J = 8.4 Hz for para-substituted phenyl rings) .
- IR Spectroscopy : Identifies carbonyl stretches (1658 cm⁻¹ for C=O) and aromatic C-H vibrations (3062 cm⁻¹) .
- LC/MS : Validates molecular weight (e.g., m/z 489 [M+H]+) and purity (>99%) .
Q. What are the typical biological targets or pathways investigated for this compound in pharmacological research?
Primary targets include phosphodiesterase (PDE) enzymes, validated via in vitro inhibition assays , and antitrypanosomal pathways, where derivatives like 51 show activity against Trypanosoma brucei (IC₅₀ < 1 µM) . The JNK1 signaling pathway is also explored for anticancer applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antitrypanosomal activity of derivatives?
SAR strategies involve:
- Substituent modification : Adding electron-withdrawing groups (e.g., trifluoromethoxy) to enhance target binding .
- Hybridization : Combining pyridazinone cores with triazine moieties to improve solubility and potency .
- In silico validation : Using Tanimoto coefficients to compare structural similarity with known inhibitors .
Q. What methodological approaches resolve contradictions in reported biological activities of pyridazin-3(2H)-one derivatives?
- Comparative substituent analysis : Testing derivatives with varying substituents (e.g., 3,4-dimethoxy vs. 4-chlorophenyl) under standardized assays .
- Mechanistic validation : Using molecular docking to confirm interactions with PDE active sites or trypanosomal enzymes .
- Dose-response profiling : Identifying non-linear activity trends caused by metabolic instability .
Q. How do computational methods enhance the development of this compound as a therapeutic agent?
- ADMET prediction : Calculating bioavailability (e.g., >80% intestinal absorption) and toxicity profiles (e.g., Ames test negativity) .
- Molecular docking : Simulating binding to PDE4B (ΔG = -9.2 kcal/mol) or trypanosomal TbPDEB1 .
- QSAR models : Correlating logP values (<3.5) with cellular permeability .
Q. What strategies improve the bioavailability and pharmacokinetic profile of derivatives?
- Structural modifications : Introducing hydrophilic groups (e.g., piperazine) to reduce logP .
- Prodrug design : Masking polar groups with acetylated or glycosylated moieties for enhanced absorption .
- Nanocarrier systems : Encapsulation in liposomes to bypass first-pass metabolism .
Q. How is X-ray crystallography applied to determine molecular conformation, and what insights does it provide?
X-ray diffraction reveals planar pyridazinone cores and intermolecular hydrogen bonds (N-H···O=C, 2.89 Å) that stabilize crystal packing. Hirshfeld surface analysis quantifies van der Waals interactions (e.g., 12% H-bond contribution) .
Q. What green chemistry techniques reduce environmental impact during synthesis?
- Ultrasound-assisted synthesis : Reduces reaction time (3–4 hours vs. 16 hours) and solvent waste .
- Solvent substitution : Replacing DMF with ethanol or water-methanol mixtures .
- Catalyst recycling : Recovering cesium carbonate via filtration (85% efficiency) .
Q. In agrochemical research, how does structural modification influence herbicidal efficacy?
Derivatives like dioxopyritrione (ISO-approved herbicide) show enhanced activity due to:
- Methoxy positioning : 3,4-Dimethoxy groups improve lipid membrane penetration .
- Hydrophobic substituents : Cyclohexenone moieties increase soil persistence .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNHPPJSMFUHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55901-95-6 | |
Record name | 6-(3,4-dimethoxyphenyl)pyridazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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